REACTION_CXSMILES
|
N1[CH:6]=[CH:5]C=CC=1.[CH:7](=[N:9]/[OH:10])\[CH3:8].C([CH2:14][C:15]([O-:17])=[O:16])C#C.[CH2:18](N(CC)CC)C>C(Cl)(Cl)Cl>[C:15]([O:17][CH2:5][C:6]1[O:10][N:9]=[C:7]([CH3:18])[CH:8]=1)(=[O:16])[CH3:14]
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
(E)-acetaldehyde oxime
|
Quantity
|
31.6 g
|
Type
|
reactant
|
Smiles
|
C(\C)=N/O
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C(C#C)CC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled in a water bath in order
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature below the boiling point
|
Type
|
WAIT
|
Details
|
After a period of 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
followed by the addition of EtOAc
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered on a glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
the solid washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
the combined filtrates were evaporated
|
Type
|
CUSTOM
|
Details
|
After evaporation, additional EtOAc
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The EtOAc was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified on a
|
Type
|
WASH
|
Details
|
on Biotage system (isocratic elution 40% EtOAc:60% Hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |